Gambogic acid B mechanism of action in cancer cells
Gambogic acid B mechanism of action in cancer cells
An In-depth Technical Guide on the Mechanism of Action of Gambogic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic acid (GA), a polyprenylated xanthone derived from the brownish resin of the Garcinia hanburyi tree, has a long history in traditional medicine.[1][2][3] In recent years, it has garnered significant attention from the scientific community for its potent anti-cancer properties demonstrated in a wide array of preclinical studies.[4][5] This guide provides a comprehensive overview of the molecular mechanisms through which gambogic acid exerts its cytotoxic, anti-proliferative, and anti-angiogenic effects on cancer cells, offering insights for researchers and professionals in the field of oncology drug development.
Primary Molecular Target: The Transferrin Receptor
A pivotal discovery in understanding the mechanism of gambogic acid was the identification of the transferrin receptor (TfR) as its direct molecular target.[6][7] Cancer cells often overexpress TfR to meet their increased demand for iron, making it an attractive target for therapeutic intervention.[6]
Gambogic acid binds to TfR at a site distinct from that of its natural ligand, transferrin.[6][7] This interaction is crucial as it triggers a unique and rapid apoptotic signaling cascade, a previously unknown function of TfR.[6][7] The binding of gambogic acid to TfR can also interfere with its internalization.[6][7] The significance of this interaction is underscored by the observation that downregulation of TfR expression using RNA interference diminishes the sensitivity of cancer cells to gambogic acid-induced apoptosis.[6][8][9]
Core Mechanisms of Action in Cancer Cells
Gambogic acid's anti-cancer activity is multifaceted, impacting several critical cellular processes.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which gambogic acid eliminates cancer cells.[10][11][12] It achieves this through the activation of both the intrinsic and extrinsic apoptotic pathways.
-
Intrinsic (Mitochondrial) Pathway: Gambogic acid disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins.[10][13] It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria.[10][13] This, in turn, activates caspase-9 and the downstream executioner caspase-3.[10]
-
Extrinsic (Death Receptor) Pathway: The binding of gambogic acid to TfR initiates a signaling cascade that can lead to the activation of the extrinsic pathway.[6] This pathway involves the activation of caspase-8, which can directly activate caspase-3.[10]
-
Modulation of NF-κB Signaling: Gambogic acid is a potent inhibitor of the NF-κB signaling pathway, which plays a critical role in promoting cell survival, proliferation, and inflammation.[8][9] By suppressing NF-κB activation, gambogic acid downregulates the expression of several anti-apoptotic genes, including IAP1, IAP2, Bcl-2, and Bcl-xL, thereby sensitizing cancer cells to apoptosis.[8][9][14]
-
Induction of p53: In cancer cells with wild-type p53, gambogic acid can induce the expression of this tumor suppressor protein by downregulating its negative regulator, MDM2.[15]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Gambogic acid exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][16][17]
-
VEGFR2 Inhibition: Gambogic acid directly inhibits the activation of VEGF Receptor 2 (VEGFR2), the primary receptor for VEGF in endothelial cells.[1][16] It suppresses the phosphorylation of VEGFR2 and its downstream signaling molecules, including c-Src, FAK, and AKT.[1][18] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation.[1][16]
-
Suppression of VEGF Expression: In addition to its effects on endothelial cells, gambogic acid can also reduce the secretion of VEGF from tumor cells by interfering with the PHD2-VHL-HIF-1α pathway under hypoxic conditions.[19]
Modulation of Autophagy
Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer. Gambogic acid has been shown to induce autophagy in various cancer cell types.[20][21] The role of gambogic acid-induced autophagy appears to be context-dependent. In some instances, it acts as a protective mechanism, and its inhibition can enhance the apoptotic effects of gambogic acid.[20][22] In other cases, it contributes to cell death.[21] The induction of autophagy by gambogic acid is often linked to the generation of reactive oxygen species (ROS).[20][21]
Cell Cycle Arrest and Anti-Proliferative Effects
Gambogic acid effectively inhibits the proliferation of a wide range of cancer cells in a dose- and time-dependent manner.[10][21] This anti-proliferative effect is often associated with the induction of cell cycle arrest, primarily at the G2/M or G0/G1 phases.[3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases.[3][23]
Other Key Molecular Interactions
Beyond the primary mechanisms detailed above, gambogic acid has been reported to interact with other cellular targets and pathways, including:
-
Thioredoxin Reductase 1 (TrxR1): Gambogic acid can interact with TrxR1, leading to an increase in oxidative stress and ROS accumulation, which contributes to its cytotoxic effects.[11]
-
Ubiquitin-Proteasome System: There is evidence to suggest that gambogic acid can inhibit the proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis.
-
MAPK/ERK and PI3K/AKT Pathways: Gambogic acid has been shown to modulate the activity of these crucial signaling pathways that are often dysregulated in cancer.[23][24]
Data Presentation
Table 1: IC50 Values of Gambogic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT-29 | Colon Cancer | ~1.1 | 12 | [21] |
| ~0.6 | 24 | [21] | ||
| ~0.5 | 36 | [21] | ||
| SW620 | Colon Cancer | ~2.0 | 24 | [21] |
| MGC-803 | Gastric Carcinoma | ~1.53 | 48 | [13] |
| Jurkat | Leukemia | 1.51 | 24 | [4] |
| 0.98 | 48 | [4] | ||
| 0.67 | 72 | [4] | ||
| HUVEC | Endothelial Cells | Not specified (nM conc.) | Not specified | [1] |
| PC3 | Prostate Cancer | Higher than HUVEC | Not specified | [1] |
Visualizations of Signaling Pathways
Caption: Gambogic Acid-Induced Apoptotic Pathways.
Caption: Anti-Angiogenic Mechanisms of Gambogic Acid.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of gambogic acid on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Gambogic acid stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of gambogic acid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the gambogic acid dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with gambogic acid.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Gambogic acid
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of gambogic acid for the desired time.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in the mechanism of action of gambogic acid.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-VEGFR2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Gambogic acid is a promising natural compound with a multi-targeted mechanism of action against cancer cells. Its ability to induce apoptosis, inhibit angiogenesis, and modulate other critical cellular pathways makes it a valuable candidate for further investigation and development as a therapeutic agent. This guide provides a foundational understanding of its complex interactions within cancer cells, offering a framework for future research and drug discovery efforts.
References
-
Yi, T., et al. (2008). Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling. Cancer Research, 68(5), 1843-1850. [Link]
-
Wang, J., et al. (2014). Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways. World Journal of Gastroenterology, 20(24), 7796-7806. [Link]
-
Tho, T., et al. (2020). Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics. Biomedicine & Pharmacotherapy, 129, 110266. [Link]
-
Zhang, Y., et al. (2020). Gambogic Acid as a Candidate for Cancer Therapy: A Review. International Journal of Nanomedicine, 15, 10385-10404. [Link]
-
Deng, Y., et al. (2019). Gambogic acid induces autophagy and combines synergistically with chloroquine to suppress pancreatic cancer by increasing the accumulation of reactive oxygen species. Cancer Management and Research, 11, 295-307. [Link]
-
Lu, N., et al. (2007). Gambogic acid inhibits angiogenesis through suppressing vascular endothelial growth factor-induced tyrosine phosphorylation of KDR/Flk-1. Cancer Letters, 258(1), 80-89. [Link]
-
Zhang, B., et al. (2013). ROS-Mediated Autophagy Induced by Dysregulation of Lipid Metabolism Plays a Protective Role in Colorectal Cancer Cells Treated with Gambogic Acid. PLoS ONE, 8(5), e62418. [Link]
-
Yang, Y., et al. (2012). Gambogic acid inhibits angiogenesis through inhibiting PHD2–VHL–HIF-1α pathway. Journal of Cellular Biochemistry, 113(10), 3243-3252. [Link]
-
Qiang, L., et al. (2008). Inhibition of glioblastoma growth and angiogenesis by gambogic acid: An in vitro and in vivo study. Biochemical Pharmacology, 75(5), 1083-1092. [Link]
-
Zhang, X., et al. (2021). Gambogic amide inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner. Pharmaceutical Biology, 59(1), 1503-1512. [Link]
-
Wang, Y., et al. (2010). Gambogic acid induces death inducer-obliterator 1-mediated apoptosis in Jurkat T cells. Acta Pharmacologica Sinica, 31(3), 350-356. [Link]
-
Sharma, A., et al. (2016). Molecular targets of gambogic acid in cancer: recent trends and advancements. Tumor Biology, 37(10), 12965-12974. [Link]
-
Dangi, K., et al. (2023). Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone. Current Research in Complementary & Alternative Medicine, 7, 183. [Link]
-
Ling, Y., et al. (2022). Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs. Molecules, 27(9), 2937. [Link]
-
Wang, X., et al. (2022). Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response. Cancers, 14(22), 5505. [Link]
-
Islam, M. T., et al. (2021). Gambogic acid induced oxidative stress dependent caspase activation regulates both apoptosis and autophagy by targeting various key molecules (NF-κB, Beclin-1, p62 and NBR1) in human bladder cancer cells. Redox Report, 26(1), 133-143. [Link]
-
Pandey, M. K., et al. (2007). Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway. Blood, 110(10), 3517-3525. [Link]
-
Zhao, L., et al. (2004). Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells. Biological & Pharmaceutical Bulletin, 27(7), 998-1003. [Link]
-
Gu, H., et al. (2008). Gambogic acid mediates apoptosis as a p53 inducer through down-regulation of mdm2 in wild-type p53-expressing cancer cells. Molecular Cancer Therapeutics, 7(10), 3298-3305. [Link]
-
Wang, J., et al. (2012). Autophagy Inhibition Promotes Gambogic Acid-induced Suppression of Growth and Apoptosis in Glioblastoma Cells. Asian Pacific Journal of Cancer Prevention, 13(12), 6211-6216. [Link]
-
Wang, J., et al. (2012). Autophagy Inhibition Promotes Gambogic Acid-induced Suppression of Growth and Apoptosis in Glioblastoma Cells. Asian Pacific Journal of Cancer Prevention, 13(12), 6211-6216. [Link]
-
Pandey, M. K., et al. (2007). Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-kappaB signaling pathway. Blood, 110(10), 3517-3525. [Link]
-
Kasibhatla, S., et al. (2005). A role for transferrin receptor in triggering apoptosis when targeted with gambogic acid. Proceedings of the National Academy of Sciences, 102(34), 12095-12100. [Link]
-
Pandey, M. K., et al. (2007). Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway. Blood, 110(10), 3517-3525. [Link]
-
Kasibhatla, S., et al. (2005). A role for transferrin receptor in triggering apoptosis when targeted with gambogic acid. Proceedings of the National Academy of Sciences of the United States of America, 102(34), 12095-12100. [Link]
-
Taylor & Francis. (n.d.). Gambogic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
Zhang, Y., et al. (2020). Gambogic Acid as a Candidate for Cancer Therapy: A Review. International Journal of Nanomedicine, 15, 10385–10404. [Link]
Sources
- 1. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 6. A role for transferrin receptor in triggering apoptosis when targeted with gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. Gambogic acid induces apoptosis and regulates expressions of Bax and Bcl-2 protein in human gastric carcinoma MGC-803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. Gambogic acid inhibits angiogenesis through suppressing vascular endothelial growth factor-induced tyrosine phosphorylation of KDR/Flk-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ovid.com [ovid.com]
- 20. Gambogic acid induces autophagy and combines synergistically with chloroquine to suppress pancreatic cancer by increasing the accumulation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ROS-Mediated Autophagy Induced by Dysregulation of Lipid Metabolism Plays a Protective Role in Colorectal Cancer Cells Treated with Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy Inhibition Promotes Gambogic Acid-induced Suppression of Growth and Apoptosis in Glioblastoma Cells [journal.waocp.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
